S-Nitroso-N-heptanoyl-D,L-penicillamine

Übersicht

Beschreibung

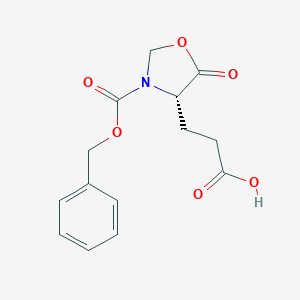

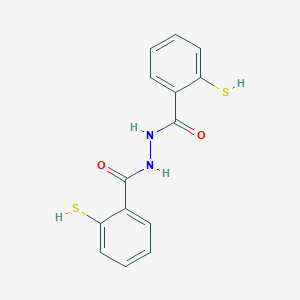

“S-Nitroso-N-heptanoyl-D,L-penicillamine” is a biochemical used for proteomics research . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which is an organosulfur compound used as a model for the general class of S-nitrosothiols . These compounds have received much attention in biochemistry because nitric oxide and some organic nitroso derivatives serve as signaling molecules in living systems, especially related to vasodilation .

Synthesis Analysis

The synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues involves linking acetylated glucosamine to S-nitroso-N-acetyl-D,L-penicillamine (SNAP) to stabilize the molecule . This process results in unusually prolonged vasodilator effects in endothelium-denuded, isolated rat femoral arteries . The synthesis process is also influenced by the length of the alkyl side-chain .Molecular Structure Analysis

The molecular formula of S-Nitroso-N-heptanoyl-D,L-penicillamine is C12H22N2O4S, and its molecular weight is 290.38 . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which has the formula ON S C(CH 3) 2 C H(N H Ac)CO 2 H .Chemical Reactions Analysis

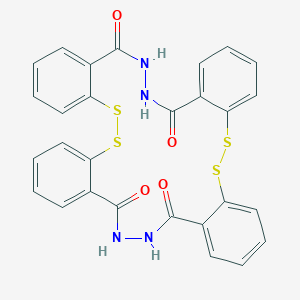

The decomposition of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues is accelerated by Cu (II) and cysteine . A specific Cu (I) chelator, neocuproine, slows the decomposition of these compounds . The generation of nitric oxide (NO) from these compounds has been confirmed by electrochemical detection .Physical And Chemical Properties Analysis

The physical and chemical properties of S-Nitroso-N-heptanoyl-D,L-penicillamine are influenced by the length of the alkyl side-chain . For instance, S-nitroso-N-valeryl-D,L-penicillamine (SNVP), which has a 5-carbon side-chain, was found to be the most stable analogue in solution .Wissenschaftliche Forschungsanwendungen

Stability and Metal Ion Complexation : SNAP analogs with amidin groups demonstrate unusual stability in aqueous solutions, possibly by complexing free copper ions, leading to the release of nitric oxide (Soulère et al., 2001).

Activation of Guanylate Cyclase : S-nitrosothiols, formed from thiols including SNAP, are potent activators of guanylate cyclase, crucial for various physiological processes (Ignarro et al., 1980).

Medical Device Safety and Efficacy : SNAP-cyclam, a novel nitric oxide donor, can release nitric oxide into polymer matrices, potentially improving the safety and efficacy of medical devices (McCarthy et al., 2016).

Stent-Related Applications : Transition metal ions like Co(2+), Ni(2+), and Zn(2+) can generate nitric oxide from SNAP, potentially reducing thrombosis and restenosis in stents (McCarthy et al., 2016).

Conformational Dynamics and Redox Chemistry : SNAP exhibits complex conformational dynamics and redox chemistry, which is vital for understanding its physiological effects (Arulsamy et al., 1999).

Vasodilation in Isolated Arteries : N-substituted analogs of SNAP show prolonged nitric oxide-mediated vasodilation in endothelium-denuded rat femoral arteries, indicating potential therapeutic applications (Megson et al., 1999).

SNAP-PDMS for Controlled Nitric Oxide Release : SNAP-PDMS, a modified polymer, allows for precise control of nitric oxide release, which can be crucial in physiological processes (Gierke et al., 2011).

Zukünftige Richtungen

The future directions of S-Nitroso-N-heptanoyl-D,L-penicillamine research could involve further investigation of its potential use in creating an antimicrobial medical device surface that can reduce infection challenges . Its ability to release nitric oxide (NO) under physiological conditions and cause prolonged vasodilation makes it a potentially useful tool for targeting NO delivery to areas of endothelial damage .

Eigenschaften

IUPAC Name |

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOOWOBHDQOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407871 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Nitroso-N-heptanoyl-D,L-penicillamine | |

CAS RN |

225234-00-4 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)